molecular formula C21H20N2O4 B5127517 2-(3,4-dimethoxyphenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone

2-(3,4-dimethoxyphenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5127517
M. Wt: 364.4 g/mol
InChI Key: IAXZEUDCUMAEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-(3,4-dimethoxyphenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, often involves the cyclization of amino compounds with carboxylic acids or their derivatives. A notable method includes the use of polyphosphoric acid (PPA)-induced cyclization with carboxylic acids to modify the quinazolinone skeleton, as demonstrated in the synthesis of 4-substituted 3,4-dihydro-2(1H)-quinazolinones (Ivanov et al., 2006).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives reveals intricate details about their chemical behavior. For instance, the asymmetric unit of a related co-crystal showed the atoms of the fused-ring system overlapped, indicating a buckled structure due to the ethylene linkage, which affects the molecule's reactivity and properties (Asiri et al., 2011).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that highlight their reactivity and functional group compatibility. Lithiation reactions, for instance, enable the functionalization of quinazolinones at multiple positions, allowing for the synthesis of a range of substituted derivatives with high yields (Smith et al., 1996). Additionally, quinazolinones have been synthesized via palladium-catalyzed carbonylative coupling reactions, showcasing their utility in complex organic syntheses (He et al., 2014).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on polymorph-dependent solid-state fluorescence of quinazolinones demonstrate their potential in materials science, particularly in developing fluorescent materials and sensors (Anthony, 2012).

Chemical Properties Analysis

Quinazolinones exhibit a wide range of chemical properties, including antioxidant, anticonvulsant, and cardiotonic activities. Their chemical structure plays a significant role in their biological activity and interaction with biological targets. For example, 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, highlighting the importance of substituents on the quinazolinone scaffold for their bioactivity (Mravljak et al., 2021).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-18-10-9-14(12-19(18)26-2)20-22-17-8-4-3-7-16(17)21(24)23(20)13-15-6-5-11-27-15/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXZEUDCUMAEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.